BAPTA Tetraethyl Ester: A Technical Guide to a Key Precursor for Intracellular Calcium Chelation
BAPTA Tetraethyl Ester: A Technical Guide to a Key Precursor for Intracellular Calcium Chelation
For Researchers, Scientists, and Drug Development Professionals
BAPTA tetraethyl ester serves as a crucial, membrane-permeant precursor to the widely utilized calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid). While not active as a calcium binder itself, its esterified form facilitates its entry into cells. This technical guide provides an in-depth overview of the chemical properties and structure of BAPTA tetraethyl ester, alongside detailed experimental protocols for the application of its more commonly used derivative, BAPTA-AM, in studying intracellular calcium signaling.
Core Chemical Properties and Structure
BAPTA tetraethyl ester is a synthetic organic compound that, once intracellularly hydrolyzed to its carboxylic acid form, becomes a potent and selective chelator of calcium ions (Ca²⁺).[1] Its fundamental chemical and physical properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | tetraethyl 2,2',2'',2'''-(2,2'-(ethane-1,2-diylbis(oxy))bis(2,1-phenylene))bis(azanetriyl)tetraacetate | [2] |
| Synonyms | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetraethyl ester | [2] |
| CAS Number | 73630-07-6 | [2][3][4] |
| Molecular Formula | C₃₀H₄₀N₂O₁₀ | [2][3][4] |
| Molecular Weight | 588.65 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder or solid | [2][5] |
| Purity | ≥98% | [5] |
| Melting Point | 98-105 °C | [5] |
| Solubility | Soluble in DMSO | [2] |
The chemical structure of BAPTA tetraethyl ester features a central ethane-1,2-diylbis(oxy)bis(2,1-phenylene) backbone with two nitrogen atoms, each bonded to two ethyl acetate groups. This structure is rendered lipophilic by the ethyl ester groups, allowing it to passively diffuse across the cell membrane.
Mechanism of Action: From Permeable Ester to Active Chelator
The utility of BAPTA derivatives in cellular biology hinges on the acetoxymethyl (AM) ester form, BAPTA-AM, which is a more readily hydrolyzed analog of the tetraethyl ester. BAPTA-AM is cell-permeant and becomes an active calcium chelator through a two-step intracellular process.[3]
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Passive Diffusion: The lipophilic AM ester groups allow BAPTA-AM to freely cross the plasma membrane into the cytoplasm.[3]
-
Intracellular Hydrolysis: Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting BAPTA-AM into its active, hydrophilic form, BAPTA.[3] This charged form is then trapped within the cell.
-
Calcium Chelation: The now active BAPTA molecule, with its four carboxylate groups, forms a high-affinity binding pocket for Ca²⁺, effectively buffering the intracellular free calcium concentration.[3] BAPTA exhibits high selectivity for Ca²⁺ over other divalent cations like magnesium (Mg²⁺).[6]
Experimental Protocols: Intracellular Calcium Chelation with BAPTA-AM
The following protocols provide a general framework for loading cells with BAPTA-AM to study the effects of intracellular calcium buffering. Optimal conditions, such as concentration and incubation time, should be empirically determined for each cell type and experimental setup.
Preparation of Stock Solutions
Proper preparation and storage of stock solutions are critical for experimental success.
| Component | Preparation | Storage |
| BAPTA-AM | Prepare a 2 to 5 mM stock solution in anhydrous DMSO. | Store at -20°C, protected from light and moisture. Stable for over 6 months.[2] |
| Pluronic™ F-127 | Prepare a 10% (w/v) stock solution in distilled water. Gentle heating (40-50°C) may be required for dissolution. | Store at room temperature; do not freeze. |
| Probenecid | Prepare a 25 mM stock solution in a suitable buffer (e.g., HHBS). | Can be stored at -20°C, protected from light. |
Cell Loading Protocol for Adherent Cells
This workflow outlines a standard procedure for loading adherent cells with BAPTA-AM.
Detailed Steps:
-
Prepare a 2X working solution: In a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES - HHBS), dilute the BAPTA-AM stock solution to a 2X final concentration (typically 4-10 µM final concentration in the well).[3] If using, add Pluronic™ F-127 (final concentration of 0.04%) and Probenecid (final concentration of 1 mM).[7]
-
Cell Loading: Aspirate the culture medium from the cells and add an equal volume of the 2X working solution to the wells.
-
Incubation: Incubate the cells at 37°C for 30-60 minutes. For some cell types, this time may be extended up to 120 minutes.[2]
-
Wash: Remove the loading solution and wash the cells once or twice with warm buffer to remove extracellular BAPTA-AM.
-
De-esterification: It is recommended to incubate the cells for an additional 20-30 minutes in fresh buffer to ensure complete de-esterification of the BAPTA-AM.[3]
-
Experimentation: The cells are now loaded with BAPTA and ready for the experiment.
Applications in Studying Calcium Signaling Pathways
BAPTA-AM is a powerful tool for elucidating the role of calcium in a multitude of cellular processes. By buffering intracellular calcium, researchers can investigate the necessity of calcium transients for specific signaling events.
Calcium Signaling in Apoptosis
Intracellular calcium is a key regulator of apoptosis. An increase in cytosolic Ca²⁺ can trigger the mitochondrial permeability transition, leading to the release of pro-apoptotic factors like cytochrome c and subsequent caspase activation.[8][9] BAPTA-AM can be used to chelate intracellular calcium, thereby inhibiting these downstream apoptotic events.[10]
Role of Calcium in Neurotransmitter Release
The influx of calcium through voltage-gated calcium channels at the presynaptic terminal is a critical trigger for neurotransmitter release. The rapid binding kinetics of BAPTA make it particularly effective at capturing these localized and transient increases in calcium, thereby inhibiting synaptic transmission.[6][11] This allows for the study of the precise spatial and temporal relationship between calcium influx and vesicle fusion.
Calcium Signaling in Muscle Contraction
In muscle fibers, the release of calcium from the sarcoplasmic reticulum and its binding to troponin C initiates the cross-bridge cycling that leads to muscle contraction.[12][13] BAPTA-AM has been used to study the effects of reducing intracellular calcium transients on muscle force generation.[12][13]
Conclusion
BAPTA tetraethyl ester and its more commonly used derivative, BAPTA-AM, are indispensable tools for researchers investigating the multifaceted roles of intracellular calcium. By providing a means to buffer intracellular calcium concentrations, these compounds have been instrumental in advancing our understanding of numerous physiological and pathological processes. The protocols and information provided in this guide offer a solid foundation for the effective application of these powerful chelators in a research setting.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. BAPTA tetraethyl ester, 98+% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. docs.aatbio.com [docs.aatbio.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Calcium is a key signaling molecule in beta-lapachone-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Effects of BAPTA on force and Ca2+ transient during isometric contraction of frog muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
